molecular formula C6H10F3NO B8190024 (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol

Cat. No.: B8190024
M. Wt: 169.14 g/mol
InChI Key: ZNWMHVACINVUCM-RFZPGFLSSA-N
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Description

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-3-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol typically involves the introduction of the trifluoromethyl group into the piperidin-3-ol structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. The reaction may be catalyzed by transition metals like copper or palladium to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(Trifluoromethyl)piperidin-3-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,5R)-5-(Trifluoromethyl)piperidin-3-ol include other trifluoromethyl-substituted piperidines and piperidinols, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of selective and potent bioactive molecules .

Properties

IUPAC Name

(3R,5R)-5-(trifluoromethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMHVACINVUCM-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@@H]1O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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